molecular formula C23H26N2O2 B3112622 (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 190791-28-7

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B3112622
CAS No.: 190791-28-7
M. Wt: 362.5 g/mol
InChI Key: BNXRFQRNRLGVCV-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C2-Symmetric Bis(oxazoline) Ligand Architecture

The compound belongs to the bis(oxazoline) ligand class, characterized by two oxazoline rings connected through a central bridging group. The C2-symmetry arises from the pentane-3,3-diyl spacer, which creates a mirror plane bisecting the molecule through the central carbon atoms (C3 and C3') of the bridge. Each oxazoline ring adopts a 4S configuration, ensuring identical stereoelectronic environments on both ligand arms. This symmetry reduces the number of possible diastereomeric transition states during metal coordination, a principle first demonstrated in seminal work by Evans and Corey using analogous bis(oxazoline) systems.

The oxazoline heterocycles provide strong-field nitrogen donors that stabilize metal centers in defined geometries. X-ray crystallographic studies of related bis(oxazoline)-metal complexes reveal a characteristic bent geometry, where the N-M-N bond angles range between 85–95°, optimizing orbital overlap while minimizing steric strain. The phenyl substituents at the 4-position of each oxazoline extend perpendicular to the ligand plane, creating chiral pockets that discriminate between prochiral substrate faces.

Conformational Constraints Imposed by Pentane-3,3-diyl Bridging

The pentane-3,3-diyl bridge imposes rigid conformational control over the bis(oxazoline) framework. Unlike flexible alkyl chains, the branched C3 bridge locks the two oxazoline rings in a fixed spatial arrangement. Computational models indicate that the lowest-energy conformation adopts a boat-like structure , where the central bridge carbons (C3 and C3') lie out-of-plane relative to the oxazoline nitrogens. This distortion arises from steric interactions between the bridge's ethyl substituents and the oxazoline phenyl groups, as evidenced by NMR NOE studies showing strong cross-peaks between bridge protons and aromatic protons.

Table 1: Key Structural Parameters of Pentane-3,3-diyl-Bridged Bis(oxazoline)

Parameter Value Method
N···N Distance 5.2–5.5 Å X-ray Diffraction
Dihedral Angle (N-C-C-N) 112–118° DFT Calculations
Torsional Barrier ~15 kcal/mol Molecular Mechanics

The constrained geometry enforces a bidentate coordination mode with well-defined bite angles, critical for stabilizing trigonal bipyramidal or square planar metal complexes. This preorganization eliminates unproductive ligand conformations that could diminish enantioselectivity in catalytic cycles.

Chiral Induction Mechanisms in Rigid Bicyclic Systems

Chiral induction in this ligand operates through a combination of steric shielding and electronic steering . The phenyl groups at the 4-position create a chiral barrier that preferentially blocks one face of the metal center, while the oxazoline oxygen atoms engage in secondary interactions (e.g., hydrogen bonding, dipole effects) to orient substrates.

In copper-catalyzed cyclopropanations, the ligand's rigidity forces the diazo ester to approach the metal from the Re face , as shown in Scheme 1 . The transition state model derived from kinetic studies positions the ester's bulky tert-butyl group antiperiplanar to the phenyl "walls," minimizing nonbonded interactions. This results in trans-selective cyclopropanation with enantiomeric excesses >90% under optimized conditions.

For Diels-Alder reactions, the ligand's C2-symmetry enables a twisted boat transition state where the diene and dienophile adopt orthogonal orientations relative to the metal plane. The pentane bridge's ethyl groups exert torsional control, twisting the diene into a reactive s-cis conformation while the oxazoline oxygens stabilize developing partial charges in the transition state.

Scheme 1: Proposed Transition State for Cu-Catalyzed Cyclopropanation $$ \text{Cu(I)} \underset{\substack{\text{Phenyl} \ \text{Shielding}}}{\overset{\substack{\text{Diazo} \ \text{Ester}}}{---}} \underset{\substack{\text{Pentane} \ \text{Bridge}}}{\longrightarrow} \text{Trans-Cyclopropane} $$

Properties

IUPAC Name

(4S)-4-phenyl-2-[3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXRFQRNRLGVCV-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Linking the Oxazole Rings: The pentane linker can be introduced through a series of coupling reactions, often involving halogenated intermediates and nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The phenyl groups and the oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce various dihydrooxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

    Pathways Involved: The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility : The pentane-3,3-diyl backbone in the target compound provides moderate rigidity compared to the heptane-4,4-diyl (L2) or cycloheptane derivatives, which may affect enantioselectivity in catalysis .
  • Synthetic Yields : The target compound and L13 share similar yields (~67%), whereas L2 shows reduced yield (58%), likely due to increased backbone length complicating purification .

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Compound Melting Point (°C) ¹H/¹³C NMR Data HRMS (Experimental vs. Calculated)
Target Compound N/A (oil) Recorded on Bruker 300–400 MHz N/A
L13 86–87 Full spectral assignment 515.2698 vs. 515.2699
L2 181–182 Full spectral assignment 543.300605 vs. 543.300525
(4S,4'S)-Cycloheptane derivative N/A Not reported 388.50 (theoretical)

Insights :

  • The target compound’s liquid state contrasts with the solid-state analogs (L13, L2), reflecting reduced crystallinity due to its acyclic backbone and phenyl substituents .
  • HRMS data for L13 and L2 confirm high purity (<0.0001 Da error), critical for catalytic reproducibility .

Table 3: Catalytic Performance

Compound Catalytic Application Key Findings
Target Compound Ni(II)-catalyzed asymmetric alkenylations High enantioselectivity (e.g., >90% ee) for ketimine substrates
L13 Rh-catalyzed hydrosilylation Star-shaped analogs show enhanced activity in acetophenone hydrosilylation
(4S,4'S)-Cycloheptane derivative Asymmetric fluorination Improved fluorination efficiency with copper carbene complexes

Comparison :

  • The target compound excels in Ni(II)-mediated reactions , while cycloheptane derivatives are preferred in copper systems due to backbone rigidity .
  • L13’s diphenyl substitution broadens substrate scope in Rh catalysis but may reduce solubility .

Biological Activity

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties. This compound is characterized by its two oxazole rings linked by a pentane chain, which may confer distinct biological activities.

  • IUPAC Name : (4S)-4-phenyl-2-[3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C23H26N2O2
  • CAS Number : 190791-28-7
  • Molecular Weight : 362.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors to alter signaling cascades.
  • Cellular Interference : Potential effects on cellular processes may lead to changes in cell proliferation or apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that compounds similar to (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) demonstrate significant antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.5 μg/mL .

Pharmaceutical Development

This compound plays a significant role in the development of novel pharmaceuticals targeting neurological disorders due to its ability to penetrate biological membranes and interact with central nervous system receptors. Its unique structure allows for the design of analogs that can enhance bioactivity and selectivity for specific targets .

Biochemical Research

In biochemical studies, (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) serves as a valuable tool for exploring enzyme interactions and metabolic pathways. Its structural properties facilitate the understanding of complex biological systems and the development of targeted therapies .

Case Studies

StudyFindings
Antifungal ActivityCompounds A30-A34 showed MIC values between 0.03 - 0.5 μg/mL against Candida albicans .
PharmacokineticsCompound A31 demonstrated suitable pharmacokinetic properties with a half-life of 80.5 min in vitro .
Neurological ApplicationsOngoing research indicates potential applications in treating neurological disorders due to its receptor modulation capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole), and how can reaction conditions be optimized to improve yield?

  • The synthesis typically involves alkylation of 4-phenyl-4,5-dihydrooxazole precursors using a 1-ethylpropylidene bridge-forming agent under basic conditions (e.g., sodium hydride). Key parameters include temperature (60–80°C), anhydrous solvents (e.g., THF), and reaction times of 12–24 hours .
  • Methodological Tip: Monitor reaction progress via <sup>1</sup>H NMR to track oxazole ring formation and bridge connectivity. Purify crude products using gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate enantiomerically pure fractions .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stereochemical configuration?

  • Purity: High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 254 nm) confirm molecular identity and purity (>95%) .
  • Stereochemistry: Chiral HPLC or X-ray crystallography (if crystals are obtainable) resolves the (4S,4'S) configuration. Circular dichroism (CD) spectroscopy can corroborate enantiomeric excess .

Q. What are the primary biological activities reported for this compound, and which assays are used to validate them?

  • Preliminary studies suggest anti-inflammatory and anticancer potential via inhibition of COX-2 and topoisomerase II. Assays include:

  • In vitro cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
  • Anti-inflammatory activity: ELISA-based measurement of TNF-α suppression in macrophages .

Advanced Research Questions

Q. How does the stereochemistry of the 3,3-pentane diyl bridge influence the compound’s pharmacological activity?

  • The (4S,4'S) configuration enhances binding to chiral biological targets (e.g., enzymes with asymmetric active sites). Molecular docking simulations (using AutoDock Vina) show that the S-configuration aligns with hydrophobic pockets in COX-2, improving binding affinity by ~30% compared to racemic mixtures .
  • Experimental Validation: Synthesize enantiomeric pairs and compare IC50 values in target-specific assays .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Case Example: Discrepancies in IC50 values for topoisomerase II inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution: Cross-validate using orthogonal assays (e.g., DNA relaxation assays vs. fluorescence-based ATPase activity) and standardize buffer conditions (pH 7.4, 1 mM ATP) .

Q. How can QSAR models be applied to predict derivatives with enhanced bioactivity?

  • Develop 3D-QSAR models using CoMFA or CoMSIA based on structural descriptors (e.g., logP, polar surface area, H-bond donors/acceptors). Training sets should include analogs like 5-aryloxazoles and 2-aminooxazoles to capture pharmacophore trends .
  • Validation: Synthesize top-predicted derivatives and test in vitro. For instance, introducing electron-withdrawing groups (e.g., -NO2) at the phenyl ring improves COX-2 selectivity by 1.5-fold .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Challenge: Racemization during prolonged reaction times or high-temperature steps.
  • Mitigation: Use low-temperature alkylation (-20°C) and immobilized chiral catalysts (e.g., oxazoline-bound palladium) to preserve stereointegrity .

Methodological Guidance for Data Interpretation

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Root Cause Analysis: Trace byproducts via LC-MS to identify side reactions (e.g., over-alkylation or bridge cleavage).
  • Optimization: Introduce protecting groups (e.g., TBS for hydroxyl intermediates) or switch to flow chemistry for precise control of residence time .

Q. What computational tools are recommended for studying its interaction with biological targets?

  • Docking: Schrödinger Suite (Glide) or AutoDock for binding mode prediction.
  • MD Simulations: GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 2
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.